Cas no 2137984-57-5 (6-(1-Ethoxyethenyl)pyridin-3-ol)

6-(1-Ethoxyethenyl)pyridin-3-ol 化学的及び物理的性質
名前と識別子
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- EN300-803566
- 2137984-57-5
- 6-(1-ethoxyethenyl)pyridin-3-ol
- 6-(1-Ethoxyethenyl)pyridin-3-ol
-
- インチ: 1S/C9H11NO2/c1-3-12-7(2)9-5-4-8(11)6-10-9/h4-6,11H,2-3H2,1H3
- InChIKey: RENAKGMEKMPCEQ-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(=C)C1C=CC(=CN=1)O
計算された属性
- せいみつぶんしりょう: 165.078978594g/mol
- どういたいしつりょう: 165.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
6-(1-Ethoxyethenyl)pyridin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-803566-5.0g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 5.0g |
$2858.0 | 2024-05-21 | |
Enamine | EN300-803566-0.25g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 0.25g |
$906.0 | 2024-05-21 | |
Enamine | EN300-803566-10.0g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 10.0g |
$4236.0 | 2024-05-21 | |
Enamine | EN300-803566-1.0g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 1.0g |
$986.0 | 2024-05-21 | |
Enamine | EN300-803566-2.5g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
Enamine | EN300-803566-0.5g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 0.5g |
$946.0 | 2024-05-21 | |
Enamine | EN300-803566-0.05g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 0.05g |
$827.0 | 2024-05-21 | |
Enamine | EN300-803566-0.1g |
6-(1-ethoxyethenyl)pyridin-3-ol |
2137984-57-5 | 95% | 0.1g |
$867.0 | 2024-05-21 |
6-(1-Ethoxyethenyl)pyridin-3-ol 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
6-(1-Ethoxyethenyl)pyridin-3-olに関する追加情報
6-(1-Ethoxyethenyl)pyridin-3-ol: A Comprehensive Overview
The compound 6-(1-Ethoxyethenyl)pyridin-3-ol, identified by the CAS number 2137984-57-5, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatile reactivity. The structure of 6-(1-Ethoxyethenyl)pyridin-3-ol features a pyridine ring substituted with an ethoxyethenyl group at the 6-position and a hydroxyl group at the 3-position. These substituents contribute to its distinct chemical behavior and functional properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-(1-Ethoxyethenyl)pyridin-3-ol through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the pyridine ring. This method has been highlighted in several recent studies, emphasizing its scalability and applicability in large-scale production. Additionally, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields, further underscoring the compound's practical utility.
The physical properties of 6-(1-Ethoxyethenyl)pyridin-3-ol are equally intriguing. Its melting point and boiling point have been determined through thermogravimetric analysis, providing valuable insights into its thermal stability. The compound exhibits moderate solubility in common organic solvents, making it suitable for various solution-based reactions. Its UV-vis spectrum reveals strong absorption bands in the visible region, suggesting potential applications in optoelectronic materials or as a photosensitizer in photodynamic therapy.
One of the most promising areas of research involving 6-(1-Ethoxyethenyl)pyridin-3-ol is its application in drug discovery. The hydroxyl group at the 3-position provides a site for further functionalization, enabling the creation of bioisosteric analogs with enhanced pharmacokinetic profiles. Recent studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, making it a valuable lead compound for anti-cancer drug development. Furthermore, its ability to act as a hydrogen bond donor or acceptor enhances its potential as a component in bioconjugate chemistry.
In addition to its pharmaceutical applications, 6-(1-Ethoxyethenyl)pyridin-3-ol has shown promise in materials science. Its ability to form coordination complexes with transition metals has been explored in catalytic applications, particularly in asymmetric catalysis and organometallic synthesis. Recent breakthroughs in this field have leveraged the unique electronic properties of this compound to achieve unprecedented levels of enantioselectivity in key organic transformations.
The environmental impact of 6-(1-Ethoxyethenyl)pyridin-3-ol is another area of growing interest. Studies on its biodegradation pathways have revealed that it undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in aquatic environments. This finding aligns with current sustainability trends and underscores the importance of green chemistry principles in modern drug development.
In conclusion, 6-(1-Ethoxyethenyl)pyridin-3-ol represents a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthetic methodologies and functionalization strategies, positions it as a valuable tool for addressing complex scientific challenges. As research continues to uncover new facets of this compound's potential, it is poised to make significant contributions to both academic and industrial settings.
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